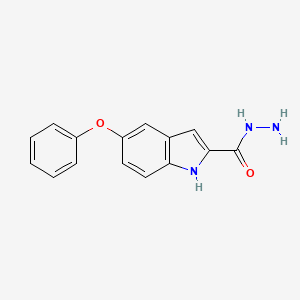
5-Phenoxy-1H-indol-2-carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenoxy-1H-indole-2-carbohydrazide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular functions.
Medicine:
Anticancer: Research has shown that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It is a key intermediate in the production of pharmaceutical drugs.
Wirkmechanismus
Target of Action
The primary target of 5-phenoxy-1H-indole-2-carbohydrazide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .
Mode of Action
5-phenoxy-1H-indole-2-carbohydrazide interacts with α-glucosidase, acting as an uncompetitive inhibitor . This means it binds to the enzyme-substrate complex, preventing the enzyme from catalyzing the breakdown of complex carbohydrates into glucose . The compound shows the lowest binding energy at the active site of this enzyme in comparison to other potent compounds .
Biochemical Pathways
By inhibiting α-glucosidase, 5-phenoxy-1H-indole-2-carbohydrazide affects the carbohydrate digestion pathway. This results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption in the intestines . This can help control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with type 2 diabetes .
Result of Action
The inhibition of α-glucosidase by 5-phenoxy-1H-indole-2-carbohydrazide leads to a decrease in the rate of glucose absorption in the intestines . This can help manage blood glucose levels, particularly after meals, which can be beneficial for individuals with type 2 diabetes .
Biochemische Analyse
Biochemical Properties
5-Phenoxy-1H-indole-2-carbohydrazide has been found to exhibit potent inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with this enzyme suggests that it could potentially be used in the treatment of conditions like diabetes mellitus .
Molecular Mechanism
It has been suggested that the compound acts as an uncompetitive inhibitor against α-glucosidase, binding to the enzyme and reducing its activity .
Metabolic Pathways
Given its inhibitory effects on α-glucosidase, it may be involved in the metabolism of carbohydrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Phenoxy Substitution: The phenoxy group is introduced to the indole ring through a substitution reaction.
Carbohydrazide Formation: The carbohydrazide group is then attached to the indole ring.
Reaction Conditions:
Reagents: Common reagents used in the synthesis include hydrazine, phenol derivatives, and various catalysts.
Solvents: Solvents such as ethanol, methanol, and dimethylformamide (DMF) are often used.
Temperature: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production methods for 5-phenoxy-1H-indole-2-carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenoxy and carbohydrazide groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-1H-indole-2-carbohydrazide
- 5-fluoro-1H-indole-2-carbohydrazide
- 5-chloro-1H-indole-2-carbohydrazide
Comparison:
- Chemical Structure: While these compounds share a similar indole core structure, the substituents (bromo, fluoro, chloro, phenoxy) differ, leading to variations in their chemical and biological properties.
- Biological Activity: The phenoxy group in 5-phenoxy-1H-indole-2-carbohydrazide imparts unique biological activities, such as enhanced enzyme inhibition and antimicrobial properties, compared to its halogenated counterparts.
- Applications: The unique properties of 5-phenoxy-1H-indole-2-carbohydrazide make it more suitable for specific applications, such as anticancer and antimicrobial research, compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-phenoxy-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-15(19)14-9-10-8-12(6-7-13(10)17-14)20-11-4-2-1-3-5-11/h1-9,17H,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIRTZGLXHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2442815.png)
![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)
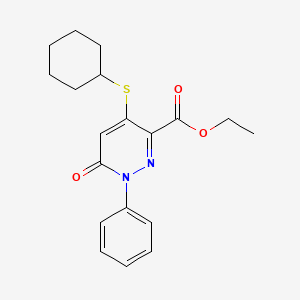
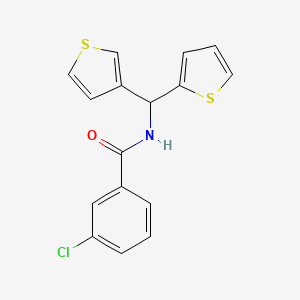
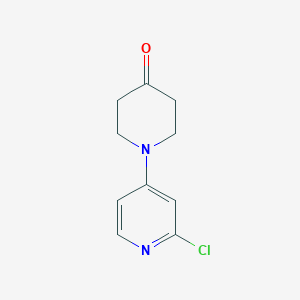
![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)
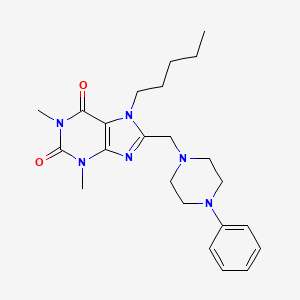
![13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B2442831.png)
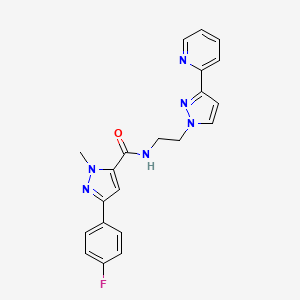
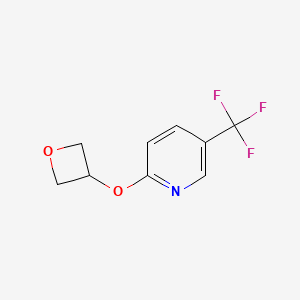
![2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)
